molecular formula C17H13ClN2OS2 B2869186 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 338959-60-7

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2869186
CAS No.: 338959-60-7
M. Wt: 360.87
InChI Key: BQSQWJLAAXXDOM-UHFFFAOYSA-N
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Description

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide” is a chemical compound with the linear formula C18H15ClN2O3S . It has a molecular weight of 374.849 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Physical and Chemical Properties Analysis

Thiazole, a component of “this compound”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide derivatives involves multifunctional moieties designed to enhance antibacterial and anti-enzymatic potential. Spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR are commonly used for structural elucidation, ensuring the accurate identification of synthesized molecules. These techniques play a crucial role in confirming the molecular structure and facilitating further pharmacological evaluation (K. Nafeesa et al., 2017).

Antimicrobial and Enzymatic Inhibition Potential

Several studies focus on the antimicrobial activity of these derivatives, highlighting their effectiveness against both gram-positive and gram-negative bacteria. The incorporation of the this compound scaffold into various heterocyclic compounds has been shown to confer moderate to good antibacterial properties, underscoring the potential of these derivatives as antibacterial agents (N. Desai et al., 2008). Additionally, the enzyme inhibition capabilities, particularly against lipoxygenase, have been explored, indicating low potential but providing a basis for further modifications to enhance biological activity (K. Nafeesa et al., 2017).

Crystal Structure and Intermolecular Interactions

The crystallographic analysis of these compounds reveals their structural geometry and the types of intermolecular interactions they can engage in, such as hydrogen bonds and pi interactions. Such studies are essential for understanding the compounds' stability, reactivity, and potential binding mechanisms to biological targets (N. Boechat et al., 2011).

Future Directions

While specific future directions for “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide” are not provided in the search results, it’s worth noting that thiazole derivatives have been studied for their potential as antimicrobial and antiproliferative agents . This suggests that future research could focus on exploring the potential of “this compound” and related compounds in these areas.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c18-13-8-6-12(7-9-13)15-10-23-17(19-15)20-16(21)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSQWJLAAXXDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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